5-L-Glutamylglycine is a natural product found in Agaricus bisporus, Dietes robinsoniana, and other organisms with data available.

H-gamma-Glu-Gly-OH

CAS No.:

Cat. No.: VC13550488

Molecular Formula: C7H12N2O5

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O5 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | (2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

| Standard InChI Key | ACIJGUBIMXQCMF-BYPYZUCNSA-N |

| Isomeric SMILES | C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N |

| Canonical SMILES | C(CC(=O)NCC(=O)O)C(C(=O)O)N |

Introduction

Chemical Structure and Fundamental Properties

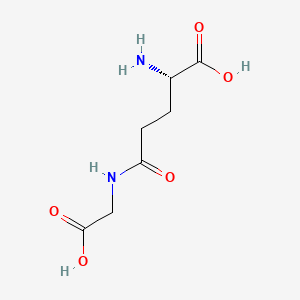

H-γ-Glu-Gly-OH is characterized by a γ-peptide bond linking the γ-carboxyl group of glutamic acid to the amino group of glycine. This configuration distinguishes it from conventional α-linked peptides, conferring distinct biochemical stability and metabolic pathways . The molecular weight of the compound is 204.18 g/mol, with a linear structure that facilitates interactions with enzymes involved in GSH biosynthesis and degradation .

The synthesis of γ-glutamyl dipeptides like H-γ-Glu-Gly-OH is closely tied to glutathione metabolism. Gamma-glutamyl transferase (γ-GT) and glutamate cysteine ligase (GCL) are key enzymes responsible for the production and breakdown of these compounds, which often serve as biomarkers for oxidative stress and neurodegenerative diseases . For instance, γ-GT catalyzes the transfer of γ-glutamyl groups to acceptor amino acids, a process that can yield H-γ-Glu-Gly-OH as a by-product during GSH catabolism .

Synthesis Methodologies

Enzymatic Synthesis Using γ-Glutamylcysteine Synthetase

The most well-documented synthesis route for H-γ-Glu-Gly-OH involves enzymatic coupling using γ-glutamylcysteine synthetase (GCL) derived from Proteus mirabilis. This method, described by Nakayama et al. (1981), achieves a yield of 62.5% under optimized conditions . Key reaction parameters include:

-

Temperature: 30°C

-

pH: 8.5

-

Duration: 24 hours

-

Cofactors: Adenosine 5'-triphosphate (ATP) and magnesium chloride (MgCl₂)

-

Stabilizers: Bovine serum albumin (BSA)

The reaction mechanism involves the ATP-dependent ligation of glutamic acid and glycine, with GCL facilitating the formation of the γ-glutamyl bond . This pathway mirrors the initial step in GSH biosynthesis, underscoring the metabolic relevance of H-γ-Glu-Gly-OH .

Biological and Metabolic Context

Association with Glutathione Metabolism

H-γ-Glu-Gly-OH is intricately linked to GSH dynamics. In astrocytes and glial cells, γ-GT-mediated GSH breakdown generates extracellular γ-glutamyl dipeptides, including H-γ-Glu-Gly-OH . Studies on C6 rat astroglioma cells reveal that modulating GSH levels through inhibitors (e.g., acivicin) or enhancers (e.g., sulforaphane) directly impacts extracellular concentrations of γ-glutamyl dipeptides . For instance, acivicin treatment increases extracellular H-γ-Glu-Gly-OH by 70%, highlighting its role as a GSH cycle biomarker .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume